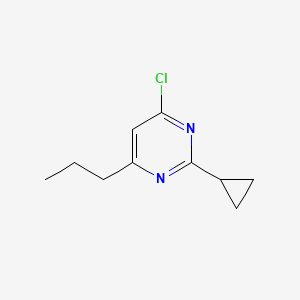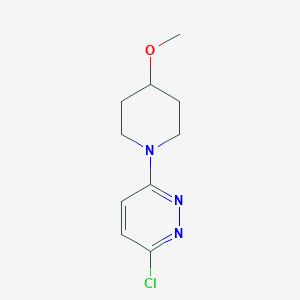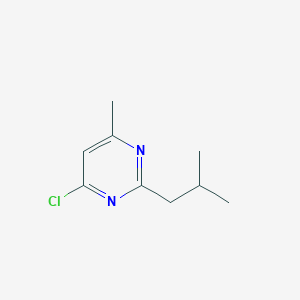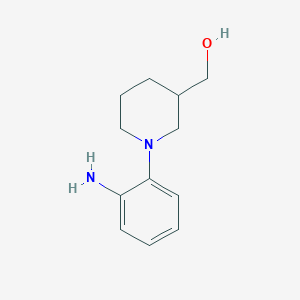
1-(2-Aminophenyl)piperidine-3-methanol
Overview
Description
Scientific Research Applications
Synthesis of Piperidine Derivatives
1-(2-Aminophenyl)piperidine-3-methanol: serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for the introduction of various substituents, enabling the creation of a diverse range of pharmacologically active molecules.
Pharmacological Applications
Piperidine derivatives, including those derived from 1-(2-Aminophenyl)piperidine-3-methanol , have been found to possess a wide array of pharmacological activities. They are used in the development of potential drugs containing the piperidine moiety, which is a common structure in many pharmaceuticals .
Biological Activity Enhancement
The compound can be used to enhance the biological activity of pharmaceuticals. For instance, it has been involved in the design of dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .
Tubulin Inhibition for Cancer Therapy
Derivatives of 1-(2-Aminophenyl)piperidine-3-methanol have been discovered as a new class of tubulin inhibitors. These compounds show promise as potent anticancer agents, particularly for the treatment of prostate cancer .
Bioavailability Enhancement
The structural features of 1-(2-Aminophenyl)piperidine-3-methanol derivatives make them suitable for use as bio-enhancers. They can improve the bioavailability of drugs across membranes, thereby enhancing the drugs’ therapeutic effects .
Therapeutic Properties Against Chronic Conditions
Compounds derived from 1-(2-Aminophenyl)piperidine-3-methanol have shown potential therapeutic properties against chronic conditions such as insulin resistance, anti-inflammatory activity, and correction in hepatic steatosis .
Mechanism of Action
Safety and Hazards
While specific safety data for 1-(2-Aminophenyl)piperidine-3-methanol is not available, safety data for related compounds such as piperidine indicate that they can be hazardous. Piperidine is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .
properties
IUPAC Name |
[1-(2-aminophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)14-7-3-4-10(8-14)9-15/h1-2,5-6,10,15H,3-4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMZTGZKRRHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminophenyl)piperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1486495.png)
![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)

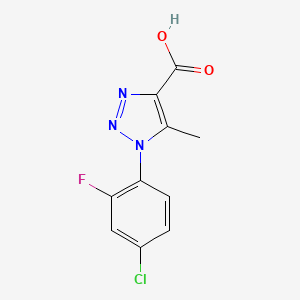
![(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1486499.png)
amine](/img/structure/B1486500.png)
